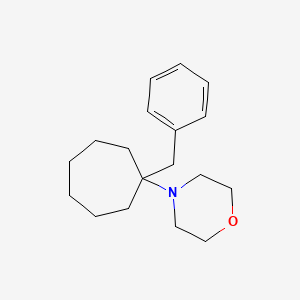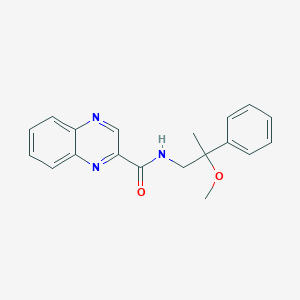
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the nitrogen atoms of the carboxamide functional groups at the 1 and 4 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1,4-dinitronaphthalene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitro Groups: The nitro groups in 1,4-dinitronaphthalene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1,4-diaminonaphthalene.
Acylation: The 1,4-diaminonaphthalene is then acylated with dimethyl oxalate in the presence of a base such as sodium methoxide to form the desired compound, N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of naphthalene-1,4-diamine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Naphthalene-1,4-diamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
N~1~,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N1,N~4~-Dimethoxy-N~1~,N~4~-dimethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diamine: Contains amino groups instead of carboxamide groups, leading to different biological and chemical behavior.
Dimethoxynaphthalene derivatives: Compounds with similar methoxy groups but different substituents at other positions on the naphthalene ring.
特性
CAS番号 |
856017-37-3 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
1-N,4-N-dimethoxy-1-N,4-N-dimethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-17(21-3)15(19)13-9-10-14(16(20)18(2)22-4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChIキー |
SJFOIFXCBJVAGI-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CC=C(C2=CC=CC=C21)C(=O)N(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)

![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)

![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)


